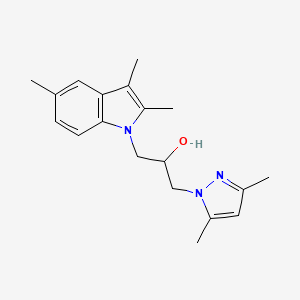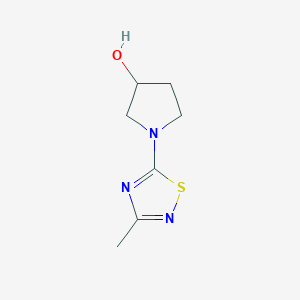![molecular formula C22H27N3O2S B6499162 N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 953201-06-4](/img/structure/B6499162.png)
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide (also known as N-benzylpiperidine-2-sulfonamide, or NBPS) is a novel compound synthesized from the reaction of piperidine with benzyl chloride and 2-methylsulfanylphenyl ethanediamine. NBPS has been studied for its potential applications in scientific research, particularly for its ability to act as an agonist of the opioid receptor and its potential to serve as a useful tool in laboratory experiments.
Applications De Recherche Scientifique
NBPS has been studied for its potential applications in scientific research. It has been shown to act as an agonist of the opioid receptor, which has led to its use in research related to the development of novel analgesics and the potential to treat opioid addiction. In addition, NBPS has been used in laboratory experiments to study the effects of opioid agonists on various physiological systems, including the cardiovascular and gastrointestinal systems.
Mécanisme D'action
NBPS acts as an agonist of the opioid receptor, which is a G-protein-coupled receptor (GPCR) located in the central and peripheral nervous systems. When NBPS binds to the opioid receptor, it activates the GPCR, which in turn activates a signaling cascade that leads to the release of neurotransmitters. These neurotransmitters then activate downstream signaling pathways that result in physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the opioid receptor by NBPS has been shown to lead to a variety of biochemical and physiological effects. These effects include analgesia, sedation, euphoria, increased respiratory rate, and increased heart rate. In addition, NBPS has been shown to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
NBPS has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in long-term experiments. In addition, it has a relatively low toxicity, which makes it safe to use in experiments involving animals or humans. However, NBPS has a relatively low potency, which may limit its use in certain applications.
Orientations Futures
There are a variety of potential future directions for NBPS research. These include the development of novel analgesics and treatments for opioid addiction, the development of new laboratory experiments to study the effects of opioid agonists on various physiological systems, and the exploration of NBPS’s anti-inflammatory and neuroprotective effects. In addition, further research into the mechanism of action of NBPS could lead to the development of novel compounds with improved potency and selectivity. Finally, NBPS could be used in drug delivery systems to target specific tissues or organs.
Méthodes De Synthèse
NBPS can be synthesized from the reaction of piperidine with benzyl chloride and 2-methylsulfanylphenyl ethanediamine. The reaction is carried out in a two-step process, beginning with the reaction of piperidine with benzyl chloride in the presence of a base (such as sodium carbonate). The resulting product is then reacted with 2-methylsulfanylphenyl ethanediamine in the presence of a base. The final product is purified by recrystallization.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-28-20-10-6-5-9-19(20)24-22(27)21(26)23-15-17-11-13-25(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBYJMETRFEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499120.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499121.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499129.png)
![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6499135.png)
![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B6499140.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B6499150.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)

![(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6499167.png)
